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Abstract
Enpiroline is an amino alcohol antimalarial agent active against chloroquine-resistant

Plasmodium falciparum.[1][2] As with any active pharmaceutical ingredient (API), a thorough

understanding of its physicochemical properties, particularly its solubility and stability, is

paramount for successful formulation development, ensuring therapeutic efficacy, and meeting

regulatory requirements. This technical guide provides a comprehensive overview of the

anticipated solubility and stability characteristics of enpiroline, outlines detailed experimental

protocols for their determination, and presents relevant biological pathways. Due to the limited

availability of specific experimental data in publicly accessible literature, this guide combines

known information about enpiroline's structure with established principles of pharmaceutical

analysis and drug development.

Core Physicochemical Properties
A foundational understanding of enpiroline's basic properties is essential before delving into its

solubility and stability.
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Property Value Source

Molecular Formula C₁₉H₁₈F₆N₂O [3]

Molecular Weight 404.35 g/mol [3]

Chemical Structure

(±)-(R,R)-α-[2-

(Trifluoromethyl)-6-(α,α,α-

trifluoro-p-tolyl)-4-pyridyl]-2-

piperidinemethanol

[3]

Appearance
Crystalline solid (based on

crystallographic studies)
[1][2]

CAS Number 66364-73-6 [4]

Solubility Profile
The solubility of an API is a critical determinant of its bioavailability. Enpiroline's structure,

featuring both hydrophobic (trifluoromethylphenyl and pyridine rings) and hydrophilic (alcohol

and piperidine amine) moieties, suggests its solubility will be highly dependent on the pH and

the polarity of the solvent.

Anticipated Aqueous Solubility
Given the presence of a basic piperidine nitrogen, enpiroline's aqueous solubility is expected

to be pH-dependent. In acidic environments, the piperidine nitrogen will be protonated, forming

a more soluble salt. Conversely, in neutral to basic conditions, the free base will predominate,

likely leading to lower aqueous solubility. A detailed pH-solubility profile is essential for the

development of oral and parenteral dosage forms.

Solubility in Organic Solvents
Enpiroline is anticipated to exhibit good solubility in polar organic solvents such as methanol,

ethanol, and dimethyl sulfoxide (DMSO), which are commonly used during early-stage in vitro

testing. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data
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A comprehensive search of scientific literature and chemical databases did not yield specific

quantitative solubility data for enpiroline in various solvents. The following table is presented

as a template for researchers to populate with experimental data.

Solvent System Temperature (°C) Solubility (mg/mL) Method

Purified Water 25 Data not available Shake-flask / HPLC

0.1 N HCl (pH 1.2) 37 Data not available Shake-flask / HPLC

Phosphate Buffer (pH

6.8)
37 Data not available Shake-flask / HPLC

Phosphate Buffer (pH

7.4)
37 Data not available Shake-flask / HPLC

Methanol 25 Data not available Shake-flask / HPLC

Ethanol 25 Data not available Shake-flask / HPLC

Acetonitrile 25 Data not available Shake-flask / HPLC

Dimethyl Sulfoxide

(DMSO)
25 Data not available Shake-flask / HPLC

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of

enpiroline.
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Workflow for Equilibrium Solubility Determination

Preparation

Equilibration

Analysis

Weigh excess enpiroline into vials

Add a known volume of solvent

Agitate at a constant temperature (e.g., 25°C or 37°C)

Allow to equilibrate for a set time (e.g., 24-48 hours)

Filter the suspension (e.g., 0.45 µm PTFE filter)

Dilute the clear filtrate

Analyze by a validated HPLC-UV method

Calculate concentration against a standard curve

Click to download full resolution via product page

Workflow for Equilibrium Solubility Determination
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Preparation: Add an excess amount of enpiroline to a series of vials.

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer, organic

solvent) to each vial.

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g.,

25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure

equilibrium is reached.

Sampling: After equilibration, allow the vials to stand to let undissolved solids settle.

Filtration: Carefully withdraw a sample from the supernatant and filter it through a suitable

syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

Analysis: Dilute the filtered sample with an appropriate mobile phase and quantify the

concentration of enpiroline using a validated stability-indicating High-Performance Liquid

Chromatography (HPLC) method with UV detection.

Calculation: Determine the solubility by comparing the sample concentration to a standard

curve of known enpiroline concentrations.

Stability Profile
Stability studies are crucial for identifying potential degradation pathways, determining

appropriate storage conditions, and establishing the shelf-life of a drug substance. Forced

degradation studies are a key component of this process.

Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more

severe than accelerated stability testing to predict its degradation profile.[5][6][7]

Specific experimental stability data for enpiroline is not available in the reviewed literature. The

table below summarizes the expected outcomes based on the chemical structure and serves

as a template for experimental results.
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Stress Condition Reagent/Condition Expected Outcome
Potential
Degradation
Pathway

Acid Hydrolysis
0.1 N - 1 N HCl, Heat

(e.g., 80°C)
Degradation likely

Potential hydrolysis of

ether or other

susceptible bonds.

Base Hydrolysis
0.1 N - 1 N NaOH,

Heat (e.g., 60°C)
Degradation likely

Similar to acid

hydrolysis, potential

for base-catalyzed

reactions.

Oxidation
3-30% H₂O₂, Room

Temp/Heat
Degradation possible

The piperidine

nitrogen and tertiary

alcohol are potential

sites of oxidation.

Thermal Degradation Dry Heat (e.g., 105°C)
Stable or minor

degradation

The molecule is

largely aromatic and

may be thermally

stable.

Photostability
ICH Q1B conditions

(UV/Vis light)
Degradation possible

Aromatic systems can

be susceptible to

photolytic

degradation.

Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on

enpiroline.
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Workflow for a Forced Degradation Study

Stress Condition Setup

Stress Reaction

Analysis

Prepare enpiroline stock solution (e.g., in Methanol/Water)

Add Acid (e.g., HCl) Add Base (e.g., NaOH) Add Oxidant (e.g., H2O2) Expose to Heat Expose to Light (ICH Q1B)

Incubate under specified conditions for set time points

Neutralize (for acid/base samples)

Dilute to target concentration

Analyze by Stability-Indicating HPLC-UV/DAD Method

Evaluate Peak Purity and Quantify Degradants

Click to download full resolution via product page

Workflow for a Forced Degradation Study
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Stock Solution Preparation: Prepare a stock solution of enpiroline in a suitable solvent (e.g.,

a mixture of methanol and water).

Stress Conditions:

Acid/Base Hydrolysis: Treat the stock solution with an acid (e.g., 1 N HCl) or a base (e.g.,

1 N NaOH) and heat as required (e.g., 80°C) for a defined period.

Oxidation: Treat the stock solution with hydrogen peroxide (e.g., 3-30%) at room

temperature or with gentle heating.

Thermal Stress: Store the solid drug substance in a calibrated oven at a high temperature

(e.g., 105°C).

Photostability: Expose the solid drug substance to light providing an overall illumination of

not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less

than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

Sample Preparation for Analysis: Before analysis, neutralize the acid and base-stressed

samples. Dilute all samples to a suitable concentration for HPLC analysis.

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method,

preferably with a photodiode array (PDA) detector to assess peak purity. The method should

be capable of separating the parent drug from all significant degradation products.

Data Evaluation: Calculate the percentage of degradation. For significant degradants, further

structural elucidation using techniques like LC-MS/MS and NMR may be necessary.

Mechanism of Action and Relevant Pathways
Enpiroline belongs to the amino alcohol class of antimalarials, which are thought to interfere

with heme detoxification in the malaria parasite, Plasmodium falciparum.

Heme Detoxification Pathway
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The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic

free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline

substance called hemozoin. Amino alcohol antimalarials are believed to inhibit this crucial

detoxification process.

Infected Red Blood Cell

Malaria Parasite

Digestive Vacuole

Hemoglobin

Toxic Free Heme

Parasite Digestion

Accumulation leads to
parasite death

Hemozoin (Inert Crystal)

Polymerization

Enpiroline

Inhibits

Click to download full resolution via product page

Proposed Mechanism of Action for Enpiroline

The proposed mechanism involves the accumulation of enpiroline in the parasite's acidic

digestive vacuole. Here, it is thought to bind to free heme or the growing hemozoin crystal face,

preventing further polymerization.[8] This leads to the buildup of toxic heme, which induces

oxidative stress and damages parasite membranes, ultimately leading to its death.[9][10] The

formation of intermolecular hydrogen bonds may play a role in the ability of amino alcohol

antimalarials to bind to a common receptor site.[1][2]

Conclusion
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While specific, publicly available data on the solubility and stability of enpiroline is scarce, this

guide provides a robust framework for researchers and drug developers. Based on its chemical

structure, enpiroline is predicted to have pH-dependent aqueous solubility and susceptibility to

degradation under hydrolytic and oxidative stress. The detailed experimental protocols

provided herein offer a clear path for generating the necessary data to support formulation

development and regulatory submissions. A thorough characterization of these properties is a

critical step in advancing enpiroline as a potential treatment for malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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